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Introduction
Flumequine is a first-generation fluoroquinolone antibiotic that has been utilized in veterinary

medicine, including for swine, primarily for the treatment of enteric and respiratory infections

caused by susceptible Gram-negative bacteria.[1][2][3] As a concentration-dependent

antimicrobial, understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties is

crucial for optimizing dosage regimens to ensure clinical efficacy while minimizing the

development of antimicrobial resistance.[2][4] This technical guide provides an in-depth

overview of the pharmacokinetics and pharmacodynamics of flumequine in swine,

summarizing key quantitative data, detailing experimental protocols, and visualizing core

concepts.

Pharmacokinetics: The Journey of Flumequine in
the Swine Body
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of

a drug. Studies in swine have characterized the behavior of flumequine following various

administration routes.
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The following tables summarize key pharmacokinetic parameters of flumequine in swine

derived from scientific studies.

Table 1: Serum Pharmacokinetic Parameters of Flumequine in Healthy Pigs After a Single 15

mg/kg Dose.[1]

Parameter
Intravenous (IV)
Administration (Mean ±
SD)

Intramuscular (IM)
Administration (Mean ±
SD)

Distribution Half-Life (t½λ1) 1.40 ± 0.16 h -

Elimination Half-Life (t½λ2) 6.35 ± 1.69 h -

Volume of Distribution at

Steady State (Vdss)
752.59 ± 84.03 mL/kg -

Body Clearance (ClB) 237.19 ± 17.88 mL/kg/h -

Peak Serum Concentration

(Cmax)
- 4.99 ± 0.92 µg/mL

Time to Peak Concentration

(Tmax)
- 2 - 3 h

Table 2: Flumequine Concentrations in Tissues and Intestinal Contents of Pigs After Oral

Administration.
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Administration
Regimen

Matrix
Day of
Sampling

Concentration
(Mean ± SD)

Reference

12 mg/kg every

24h for 5 days (in

drinking water)

Plasma Days 3, 6, 7 Not Detected [5]

Colon Tissue

(descending)
Day 3

0.230 ± 0.033

µg/g
[5]

Colon Tissue

(ascending)
Day 3

0.156 ± 0.093

µg/g
[5]

Colon Tissue

(descending)
Day 6

0.187 ± 0.123

µg/g
[5]

Colon Tissue

(ascending)
Day 6

0.107 ± 0.007

µg/g
[5]

Intestinal

Contents

(descending)

Day 3
1.349 ± 1.401

µg/g
[5]

Intestinal

Contents

(ascending)

Day 3
0.591 ± 0.209

µg/g
[5]

Intestinal

Contents

(descending)

Day 6
0.979 ± 0.346

µg/g
[5]

Intestinal

Contents

(ascending)

Day 6
0.595 ± 0.075

µg/g
[5]

Intestinal

Contents

(descending)

Day 7
0.247 ± 0.172

µg/g
[5]

Intestinal

Contents

(ascending)

Day 7
0.172 ± 0.086

µg/g
[5]
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Initial dose of 15

mg/kg, then 7.5

mg/kg every 12h

for 5 days

Kidney
24 h post-last

dose

2.77 - 0.82

mg/kg
[6]

Liver
24 h post-last

dose

1.47 - 0.70

mg/kg
[6]

Muscle
24 h post-last

dose

0.43 - 0.18

mg/kg
[6]

Fat
24 h post-last

dose

1.04 - 0.15

mg/kg
[6]

Kidney
72 h post-last

dose

0.33 - 0.13

mg/kg
[6]

Liver
72 h post-last

dose

0.29 - 0.07

mg/kg
[6]

Muscle
72 h post-last

dose

0.17 - 0.06

mg/kg
[6]

Fat
72 h post-last

dose

0.15 - 0.08

mg/kg
[6]

Note: The ranges in the second oral administration regimen represent the concentration ranges

observed in four animals at each time point.

Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.

Animals: Healthy pigs were used in a cross-over study design.

Drug Administration: A single dose of flumequine (15 mg/kg) was administered

intravenously (IV) and intramuscularly (IM).

Sample Collection: Blood samples were collected at predetermined time points.
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Analytical Method: Serum concentrations of flumequine were determined using a validated

analytical method, likely High-Performance Liquid Chromatography (HPLC), although the

specific method is not detailed in the abstract.

Data Analysis: Pharmacokinetic parameters were calculated from the serum concentration-

time data.

Animals: Twelve healthy pigs were randomized into three groups of four.

Drug Administration: Flumequine was administered orally at a dose of 12 mg/kg every 24

hours for 5 consecutive days in the drinking water.

Sample Collection: Animals were sacrificed on days 3, 6, and 7, and samples of plasma,

colon tissue (descending, transverse, and ascending), and intestinal contents were collected.

Analytical Method: Flumequine concentrations were measured by a validated HPLC

method. The limit of quantification (LLOQ) was 0.5 µg/mL in all matrices, and the limit of

detection (LOD) was 0.25 µg/mL for plasma and 0.1 µg/mL for colon tissue and intestinal

contents.

Data Analysis: Drug concentrations in the different matrices were determined and compared

over the sampling days.
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Caption: Workflow of a typical pharmacokinetic study of flumequine in swine.

Pharmacodynamics: The Effect of Flumequine on
Pathogens
Pharmacodynamics focuses on the relationship between drug concentrations and the

antimicrobial effect. For flumequine, the primary mechanism of action is the inhibition of

bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, and repair.[2][7]

[8]

Mechanism of Action
Flumequine, like other fluoroquinolones, targets bacterial DNA gyrase (a type II

topoisomerase) and, in many Gram-positive bacteria, topoisomerase IV.[9][10] In Gram-

negative bacteria, which are the primary targets for flumequine, DNA gyrase is the more

sensitive target.[11] The drug binds to the enzyme-DNA complex, stabilizing it and leading to

double-strand breaks in the bacterial DNA.[9] This ultimately inhibits DNA replication and leads

to bacterial cell death.[7]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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